molecular formula C10H14BF4N3 B1294326 4-(Diethylamino)benzenediazonium tetrafluoroborate CAS No. 347-46-6

4-(Diethylamino)benzenediazonium tetrafluoroborate

Cat. No. B1294326
CAS RN: 347-46-6
M. Wt: 263.05 g/mol
InChI Key: USBTWRKXQLWQIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, the synthesis of a selenacyclooctane derivative is described, which involves the treatment of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium to yield a compound with a 60% yield. This process indicates that diethylamino groups can be involved in reactions with selenium, potentially forming stable cyclic structures as seen in the resulting hexaselenacyclooctane .

Molecular Structure Analysis

The molecular structure of the synthesized hexaselenacyclooctane was determined by X-ray diffraction analysis, which suggests that compounds with diethylamino groups can be crystallized and structurally characterized. This implies that similar techniques could potentially be used to analyze the structure of 4-(Diethylamino)benzenediazonium tetrafluoroborate .

Chemical Reactions Analysis

The synthesized hexaselenacyclooctane behaves as a diselenocarboxylate towards a range of reagents, undergoing reactions to form various products such as carbenium iodide, diselenole, and dithiocarboxylate. This reactivity suggests that the diethylamino group can influence the chemical behavior of the compounds it is part of, leading to diverse chemical transformations .

Physical and Chemical Properties Analysis

The second paper discusses the synthesis of a complex involving a diethylamino group, which was characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry. The complex exhibited antibacterial activity, and its electronic characteristics were computed using density functional theory (DFT). The HOMO-LUMO energy gap was found to be small, indicating stability. This study demonstrates that compounds with diethylamino groups can form stable complexes with interesting biological activities and that their electronic properties can be computationally analyzed .

Scientific Research Applications

Synthesis Applications

A study by Šimůnek et al. (2008) describes a method for synthesizing substituted 4-amino-1-arylpyrazoles using benzenediazonium tetrafluoroborates, highlighting the compound's utility in facilitating reactions under mild conditions (Šimůnek et al., 2008). This demonstrates its role in the synthesis of complex organic compounds.

Reaction Mechanisms and Structures

Šimůnek et al. (2005) explored the reaction of 4-substituted benzenediazonium tetrafluoroborates with various compounds, providing insights into their solution and solid-state structure and tautomerism (Šimůnek et al., 2005). This research contributes to the understanding of the structural dynamics of these compounds.

Thermolysis Studies

Koval’chuk et al. (2006) investigated the thermolysis of benzenediazonium tetrafluoroborate, providing insights into the decomposition mechanisms and kinetic aspects (Koval’chuk et al., 2006). This research is crucial for understanding the stability and decomposition pathways of the compound under various conditions.

Photochemical Applications

Becker et al. (1986) studied the photochemical dediazoniation of arene diazonium salts, including p-diethylamino benzenediazonium tetrafluoroborate, highlighting its applications in photochemical reactions (Becker et al., 1986). This shows its potential in light-induced chemical processes.

Encapsulation and Stabilization

Research by Brumaghim et al. (2004) discusses the encapsulation and stabilization of 4-(diethylamino)benzenediazonium cation within a supramolecular host, which prevents its reactivity (Brumaghim et al., 2004). This study is significant for applications involving controlled release or stabilization of reactive ions.

Safety And Hazards

While the chloride salt is explosive, the tetrafluoroborate is readily isolated . Further safety and hazard information was not found in the search results.

properties

IUPAC Name

4-(diethylamino)benzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N3.BF4/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;2-1(3,4)5/h5-8H,3-4H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBTWRKXQLWQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCN(CC)C1=CC=C(C=C1)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21906-90-1 (Parent)
Record name Diazo 511F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4059839
Record name 4-(Diethylamino)benzenediazonium tetrafluoroborate
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Molecular Weight

263.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylamino)benzenediazonium tetrafluoroborate

CAS RN

347-46-6
Record name Benzenediazonium, 4-(diethylamino)-, tetrafluoroborate(1-) (1:1)
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Record name Diazo 511F
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-(diethylamino)-, tetrafluoroborate(1-) (1:1)
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Record name 4-(Diethylamino)benzenediazonium tetrafluoroborate
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Record name 4-(diethylamino)benzenediazonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I López, S Dabos-Seignon, T Breton - Langmuir, 2019 - ACS Publications
The controlled electrochemical deposition of a series of four diazonium salts (4-bromobenzene, 4-iodobenzene, 4-methoxybenzene, and 4-diethylaminobenzene diazonium) on carbon …
Number of citations: 28 pubs.acs.org
HB Ambroz, GK Przybytniak, C Stradowski… - … of Photochemistry and …, 1990 - Elsevier
The UV—visible spectrum of the aryl cation is presented for the first time. The species originates from the decomposition of trisubstituted arenediazonium salts in an LiCl glass matrix at …
Number of citations: 13 www.sciencedirect.com

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